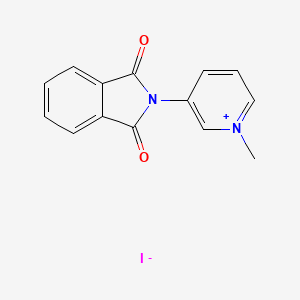![molecular formula C6H14S5 B14349709 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane CAS No. 94944-50-0](/img/structure/B14349709.png)
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane is an organic compound characterized by the presence of multiple sulfur atoms in its structure
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane typically involves the reaction of ethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired tetrasulfane structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tetrasulfane into simpler sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces simpler sulfides.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions and other nucleophiles, leading to the formation of complex structures. These interactions are crucial in its role as a reagent in organic synthesis and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane can be compared with other tetrasulfane compounds, such as:
- 1-Ethyl-4-[1-(methylsulfanyl)ethyl]tetrasulfane
- 1-Ethyl-4-[1-(propylsulfanyl)ethyl]tetrasulfane
These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the sulfur atoms
Eigenschaften
CAS-Nummer |
94944-50-0 |
|---|---|
Molekularformel |
C6H14S5 |
Molekulargewicht |
246.5 g/mol |
IUPAC-Name |
1-ethylsulfanyl-1-(ethyltetrasulfanyl)ethane |
InChI |
InChI=1S/C6H14S5/c1-4-7-6(3)9-11-10-8-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GGQVDQRZELRIPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)SSSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


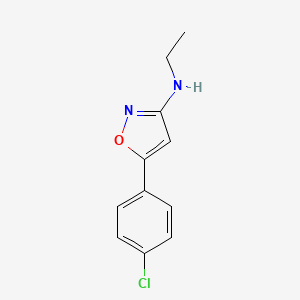
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
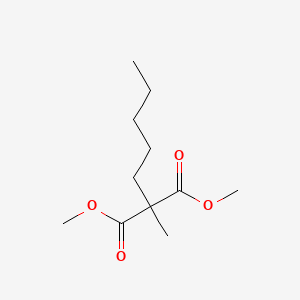
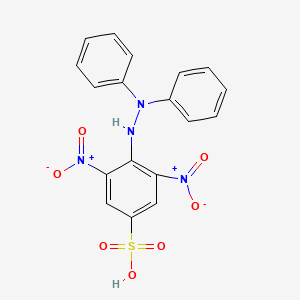
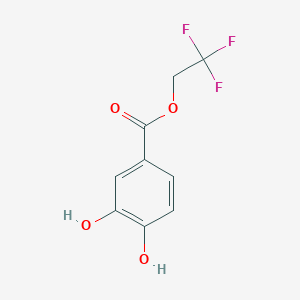
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
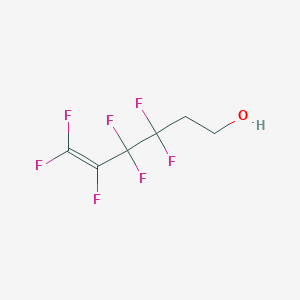
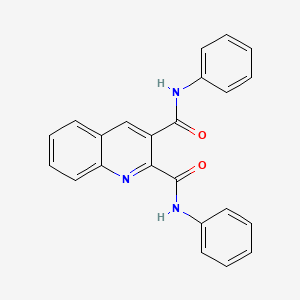
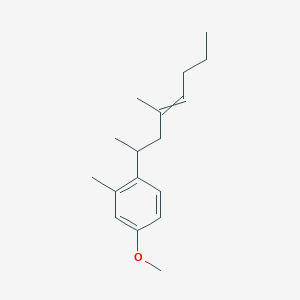
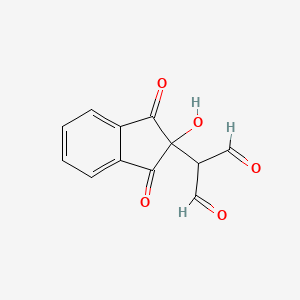
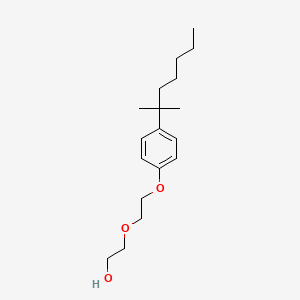
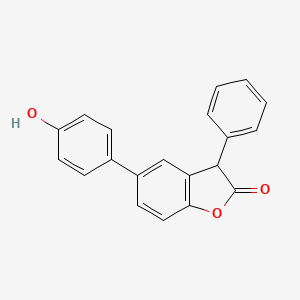
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
